H3B-5942

説明

特性

IUPAC Name |

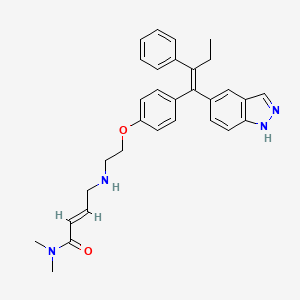

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAUIDXIQATDBT-GIHLFXONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H3B-5942: A Covalent Antagonist of Estrogen Receptor Alpha (ERα) - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-5942 is a novel, orally bioavailable small molecule that acts as a selective, irreversible covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] It represents a class of molecules known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[3] By forming a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD) of ERα, H3B-5942 induces a unique and transcriptionally repressive conformational state.[1][4][5] This mechanism of action provides potent and sustained antagonism of both wild-type (WT) and clinically relevant mutant forms of ERα, which are often implicated in the development of resistance to standard endocrine therapies in breast cancer.[4][5] This document provides a detailed technical overview of the binding affinity, mechanism of action, and relevant experimental methodologies for H3B-5942.

Quantitative Binding Affinity Data

The binding affinity of H3B-5942 for ERα has been quantified using competitive binding assays. The inhibitor constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher binding affinity. H3B-5942 demonstrates high affinity for both wild-type and a common resistance-conferring mutant of ERα.

| Target Protein | Ligand | Ki (nM) |

| Estrogen Receptor α (Wild-Type) | H3B-5942 | 1 |

| Estrogen Receptor α (Y537S Mutant) | H3B-5942 | 0.41 |

Table 1: Binding Affinity of H3B-5942 for Wild-Type and Mutant ERα.[1][2][3]

Mechanism of Action: Covalent Inhibition and Transcriptional Repression

H3B-5942's primary mechanism of action involves the formation of a covalent bond with Cysteine 530 (Cys530) in the LBD of ERα. This covalent modification is irreversible and leads to a distinct conformational change in the receptor that is different from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders/downregulators (SERDs).[1][4]

The H3B-5942-bound ERα is locked in an antagonist conformation, which prevents the recruitment of coactivator proteins necessary for the initiation of gene transcription.[1][5] Consequently, the expression of estrogen-responsive genes is suppressed. This leads to the potent inhibition of ERα-mediated signaling pathways that drive the proliferation of ERα-positive cancer cells.[2][4] Downstream target genes that are transcriptionally repressed by H3B-5942 include GREB1, PGR, and SGK3.[6]

Signaling Pathway Diagram

ERα Signaling and H3B-5942 Inhibition.

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This protocol describes a representative method for determining the inhibitor constant (Ki) of H3B-5942 for ERα using a competitive radioligand binding assay.[7][8][9]

1. Materials and Reagents:

-

Receptor Source: Purified full-length human ERα or ERα ligand-binding domain (LBD).

-

Radioligand: [³H]-Estradiol (a high-affinity ligand for ERα).

-

Test Compound: H3B-5942, serially diluted in appropriate buffer.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives to prevent non-specific binding and protein degradation (e.g., 0.1% BSA, protease inhibitors).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Instrumentation: 96-well plates, filtration apparatus, and a liquid scintillation counter.

2. Procedure:

-

Assay Setup: In a 96-well plate, add a fixed concentration of ERα protein to each well.

-

Competition: Add increasing concentrations of H3B-5942 to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled estradiol.

-

Radioligand Addition: Add a fixed concentration of [³H]-Estradiol to all wells (typically at or below its Kd for ERα).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of H3B-5942 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the H3B-5942 concentration.

-

Determine the IC50 value (the concentration of H3B-5942 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERα.

Workflow for Ki Determination.

Mass Spectrometry for Covalent Binding Confirmation

This protocol outlines a general procedure for confirming the covalent binding of H3B-5942 to ERα using intact protein mass spectrometry.[10][11][12]

1. Materials and Reagents:

-

Protein: Purified ERα.

-

Inhibitor: H3B-5942.

-

Incubation Buffer: A volatile buffer compatible with mass spectrometry (e.g., ammonium acetate).

-

Quenching Reagent: A reagent to stop the reaction if necessary (e.g., a reducing agent like DTT if the covalent bond is reversible, though not the case for H3B-5942).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

2. Procedure:

-

Incubation: Incubate a solution of purified ERα with an excess of H3B-5942 in the incubation buffer for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for covalent bond formation. A control sample with ERα and buffer only should be prepared in parallel.

-

Sample Cleanup: Remove excess, unbound H3B-5942 from the protein-inhibitor complex. This can be achieved using a desalting column or size-exclusion chromatography.

-

LC-MS Analysis:

-

Inject the control (ERα only) and the H3B-5942-treated samples into the LC-MS system.

-

The liquid chromatography step will further separate the protein from any remaining small molecules.

-

The protein is then introduced into the mass spectrometer via electrospray ionization (ESI).

-

-

Mass Spectrometry:

-

Acquire mass spectra for both the unmodified ERα and the H3B-5942-treated ERα.

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the protein ions.

-

3. Data Analysis:

-

Deconvolute the raw mass spectra to determine the molecular weight of the intact protein in both the control and treated samples.

-

Compare the molecular weight of the H3B-5942-treated ERα to the control ERα.

-

A mass increase in the treated sample corresponding to the molecular weight of H3B-5942 (494.63 g/mol ) confirms the formation of a covalent adduct.

Conclusion

H3B-5942 is a potent and selective covalent antagonist of ERα with high affinity for both wild-type and key mutant forms of the receptor. Its unique mechanism of inducing a transcriptionally repressive conformation through irreversible binding to Cys530 offers a promising strategy to overcome resistance to current endocrine therapies in ERα-positive breast cancer. The experimental protocols outlined in this document provide a framework for the characterization and evaluation of H3B-5942 and other covalent ERα antagonists.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. revvity.com [revvity.com]

- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

Investigating the Downstream Signaling Effects of H3B-5942: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-5942 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of H3B-5942, with a focus on its mechanism of action, impact on ERα target gene expression, and potential interactions with key cancer-related signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this promising therapeutic agent.

Mechanism of Action of H3B-5942

H3B-5942 exerts its antagonistic effects through a unique and targeted mechanism. It is designed to covalently bind to a non-conserved cysteine residue (Cys530) within the ligand-binding domain (LBD) of both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][3] This covalent modification locks the receptor in a unique antagonist conformation, which is distinct from that induced by selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[4]

This distinct conformational change effectively inhibits the recruitment of co-activators necessary for ERα-mediated gene transcription.[4] Consequently, H3B-5942 potently suppresses the expression of downstream ERα target genes, leading to the inhibition of tumor cell proliferation.[3][4]

Quantitative Analysis of H3B-5942 Activity

The potency of H3B-5942 has been evaluated across a range of in vitro assays, demonstrating its efficacy against both wild-type and mutant forms of ERα.

Table 1: In Vitro Inhibitory Activity of H3B-5942

| Target | Assay Type | Value (nM) | Reference |

| ERα (WT) | Ki | 1 | [3] |

| ERα (Y537S) | Ki | 0.41 | [3] |

Table 2: Anti-proliferative Activity of H3B-5942 in Breast Cancer Cell Lines

| Cell Line | ERα Status | Assay Type | Value (nM) | Reference |

| MCF7-Parental | WT | GI50 | 0.5 | [3] |

| MCF7-LTED-ERαWT | WT | GI50 | 2 | [3] |

| MCF7-LTED-ERαY537C | Y537C Mutant | GI50 | 30 | [3] |

Table 3: Inhibition of ERα Target Gene Expression by H3B-5942

| Cell Line | ERα Status | Target Gene | Assay Type | IC50 (nM) | Reference |

| MCF7-ERαWT | WT | GREB1 | Gene Expression | <1 | [4] |

| MCF7-ERαY537S | Y537S Mutant | GREB1 | Gene Expression | <1 | [4] |

| MCF7-ERαD538G | D538G Mutant | GREB1 | Gene Expression | <1 | [4] |

| MCF7-ERαWT | WT | TFF1 | Gene Expression | <1 | [4] |

| MCF7-ERαY537S | Y537S Mutant | TFF1 | Gene Expression | <1 | [4] |

| MCF7-ERαD538G | D538G Mutant | TFF1 | Gene Expression | <1 | [4] |

Downstream Signaling Effects on ERα Target Genes

A primary downstream effect of H3B-5942 is the potent suppression of ERα-regulated gene transcription. Studies have consistently shown that H3B-5942 significantly reduces the mRNA levels of well-established ERα target genes, including GREB1, TFF1, PGR, and SGK3.[3][4] This inhibition of gene expression is a direct consequence of the H3B-5942-induced antagonist conformation of ERα, which prevents the assembly of the transcriptional machinery at the estrogen response elements (EREs) of these genes.

Crosstalk with Other Signaling Pathways: MAPK and PI3K/AKT

While the primary mechanism of H3B-5942 is the direct inhibition of ERα signaling, it is crucial to consider the potential for crosstalk with other key oncogenic pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. Endocrine resistance in ER+ breast cancer is often associated with the activation of these pathways, which can lead to ligand-independent phosphorylation and activation of ERα.[5]

Currently, direct experimental evidence detailing the specific effects of H3B-5942 on the phosphorylation status of key components of the MAPK (e.g., p-ERK) and PI3K/AKT (e.g., p-AKT) pathways is limited in the public domain. However, based on the known interplay between ERα and these pathways, several hypotheses can be formulated:

-

Potential for Feedback Activation: Inhibition of ERα signaling by H3B-5942 could potentially lead to a compensatory upregulation of the MAPK or PI3K/AKT pathways as a mechanism of acquired resistance. This is a known phenomenon with other endocrine therapies.

-

Synergistic Effects with Pathway Inhibitors: The observation that H3B-5942 demonstrates enhanced potency in combination with CDK4/6 and mTOR inhibitors suggests that targeting multiple nodes in the complex signaling network of ER+ breast cancer is a promising therapeutic strategy.[4] The mTOR protein is a key downstream effector of the PI3K/AKT pathway.

Further investigation is warranted to elucidate the precise impact of H3B-5942 on these critical signaling cascades.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in the investigation of H3B-5942 are provided below as a reference for researchers.

Western Blotting for ERα Expression

This protocol is a generalized procedure for assessing protein expression levels and can be adapted to analyze the effects of H3B-5942 on ERα and other signaling proteins.

References

- 1. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer. | Sigma-Aldrich [sigmaaldrich.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

H3B-5942: A Covalent Approach to Overcoming Estrogen Receptor α-Driven Breast Cancer

A Technical Guide on the Mechanism and Impact of H3B-5942 on ERα Transcription and Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of H3B-5942, a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA). We will explore its unique mechanism of action, its profound effects on Estrogen Receptor α (ERα) transcription and gene regulation, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.

Introduction: The Challenge of Endocrine Resistance in ERα+ Breast Cancer

Estrogen Receptor α (ERα) is a key driver in the majority of breast cancers. Endocrine therapies, which target the ERα signaling pathway, have been a cornerstone of treatment for ERα-positive breast cancer. However, a significant number of patients develop resistance to these therapies, often through the acquisition of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering standard-of-care treatments ineffective.[1][2] To address this critical unmet need, novel therapeutic strategies are required. H3B-5942 has emerged as a promising agent that covalently inactivates both wild-type (WT) and mutant ERα, offering a potential solution to overcome endocrine resistance.[1]

Mechanism of Action: Covalent Inactivation of ERα

H3B-5942 is a selective and irreversible antagonist of ERα.[3][4] Its mechanism of action is distinguished by its ability to form a covalent bond with a specific cysteine residue, Cys530, located in the ligand-binding domain (LBD) of ERα.[1][5] This covalent modification is critical for its enhanced antagonist activity.[5]

Upon binding, H3B-5942 enforces a unique antagonist conformation in ERα that is distinct from that induced by Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators (SERDs).[1] This conformational change leads to the eviction of coactivators and induces a transcriptionally repressive state, thereby potently suppressing ERα-dependent transcription.[1][3] Unlike some SERDs, H3B-5942 does not induce the degradation of the ERα protein; instead, it elevates ERα protein levels.[2][4]

The covalent nature of H3B-5942's interaction with ERα ensures a prolonged and robust inhibition of both wild-type and mutant forms of the receptor, including the clinically relevant Y537S and D538G mutations.[1][6]

Figure 1: Mechanism of Action of H3B-5942.

Quantitative Analysis of H3B-5942 Activity

The potency of H3B-5942 has been quantified through various in vitro assays, demonstrating its efficacy against both wild-type and mutant ERα.

Table 1: Binding Affinity and Antiproliferative Activity of H3B-5942

| Parameter | Target/Cell Line | Value | Reference |

| Ki | ERα WT | 1 nM | [3][4] |

| ERα Y537S | 0.41 nM | [3][4] | |

| GI50 | MCF7-Parental (ERα WT) | 0.5 nM | [3] |

| MCF7-LTED-ERα WT | 2 nM | [3] | |

| MCF7-LTED-ERα Y537C | 30 nM | [3] |

LTED: Long-Term Estrogen Deprived

Table 2: Inhibition of ERα Target Gene Expression by H3B-5942

| Cell Line | Target Gene | IC50 (H3B-5942) | IC50 (H3B-9224 - non-covalent analog) | Reference |

| MCF7-ERα WT | GREB1 | Not specified | Not specified | [5] |

| TFF1 | Not specified | Not specified | [5] | |

| MCF7-ERα Y537S | GREB1 | Not specified | Not specified | [5] |

| TFF1 | Not specified | Not specified | [5] | |

| MCF7-ERα Y537N | GREB1 | Not specified | Not specified | [5] |

| TFF1 | Not specified | Not specified | [5] | |

| MCF7-ERα Y537C | GREB1 | Not specified | Not specified | [5] |

| TFF1 | Not specified | Not specified | [5] | |

| MCF7-ERα D538G | GREB1 | Not specified | Not specified | [5] |

| TFF1 | Not specified | Not specified | [5] |

Note: While the reference indicates dose-dependent suppression and provides graphical data, specific IC50 values for gene expression were not explicitly stated in the provided search results. H3B-9224 is a saturated analog of H3B-5942 that lacks the Michael acceptor and therefore cannot form a covalent bond.[5]

Effect on ERα-Mediated Transcription and Gene Regulation

H3B-5942 potently suppresses ERα-dependent transcription in breast cancer cells.[1] Upon binding to ERα, it triggers the global DNA binding of the receptor to Estrogen Response Elements (EREs) located in the promoter and enhancer regions of target genes.[3] However, due to the unique antagonist conformation induced by H3B-5942, the bound receptor is transcriptionally repressive.[3]

Studies have shown that H3B-5942 treatment leads to a dose-dependent decrease in the expression of well-established ERα target genes, such as GREB1 and TFF1, in various ERα WT and mutant cell lines.[5] Interestingly, the gene expression changes induced by H3B-5942 are more similar to those caused by the SERM 4-hydroxytamoxifen (4-OHT) than the SERD fulvestrant.[1]

In the absence of estradiol (E2), H3B-5942 has a minimal impact on ER-mediated transcription in most cell lines tested.[3] However, in the presence of E2, it demonstrates a significant, dose-dependent decrease in ER-mediated transactivation.[3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

Structural Basis for H3B-5942 Selectivity for ERα: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-5942 is a first-in-class selective estrogen receptor covalent antagonist (SERCA) designed to treat both wild-type (WT) and mutant estrogen receptor alpha (ERα)-positive breast cancers. Its selectivity and potency are rooted in a unique mechanism involving the covalent modification of a specific cysteine residue within the ERα ligand-binding domain. This covalent interaction induces a distinct antagonist conformation, effectively silencing the receptor's transcriptional activity and overcoming resistance conferred by common ERα mutations. This guide provides a comprehensive overview of the structural and molecular underpinnings of H3B-5942's selectivity for ERα, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), are mainstays of treatment. However, the emergence of resistance, often driven by mutations in the ESR1 gene encoding ERα, presents a significant clinical challenge. H3B-5942 represents a novel therapeutic strategy that covalently and irreversibly binds to ERα, demonstrating efficacy against both wild-type and clinically relevant mutant forms of the receptor.[1][2]

Mechanism of Action: Covalent Targeting of Cysteine 530

The cornerstone of H3B-5942's selectivity and mechanism of action is its ability to form a covalent bond with Cysteine 530 (C530) within the ligand-binding pocket of ERα.[1][3][4] This cysteine residue is unique to ERα and is not conserved in other steroid hormone receptors, which provides a basis for the compound's selectivity.[5] The covalent bond is formed via a Michael addition reaction, where the acrylamide "warhead" of H3B-5942 acts as a Michael acceptor for the thiol group of C530.[1][6]

This irreversible binding locks ERα in a unique and transcriptionally repressive conformation, distinct from that induced by SERMs or SERDs.[1][3] This conformation prevents the recruitment of coactivators, thereby inhibiting ERα-dependent gene transcription.[3] The covalent nature of this interaction contributes to the enhanced potency and sustained antagonism observed with H3B-5942.[1]

Quantitative Analysis of H3B-5942 Activity

The efficacy of H3B-5942 has been quantified through various in vitro assays, demonstrating its high affinity and potent antiproliferative effects.

Table 1: Binding Affinity of H3B-5942 for ERα

| Target | Ki (nM) |

| ERα WT | 1 |

| ERα Y537S | 0.41 |

Data sourced from multiple references.[2][3][4]

Table 2: Antiproliferative Activity of H3B-5942 in ERα+ Breast Cancer Cell Lines

| Cell Line | ERα Status | GI50 (nM) |

| MCF7-Parental | WT | 0.5 |

| MCF7-LTED-ERαWT | WT | 2 |

| MCF7-LTED-ERαY537C | Mutant | 30 |

Data represents the concentration required for 50% growth inhibition.[3][4]

Structural Insights from Crystallography

The co-crystal structure of H3B-5942 bound to the ERα Y537S mutant ligand-binding domain has been solved at a resolution of 1.89 Å.[1][5] This high-resolution structure provides critical insights into the molecular interactions driving H3B-5942's activity. The structure confirms the covalent linkage between the compound and C530.[1][5] Furthermore, it reveals how H3B-5942 occupies the ligand-binding pocket and induces a conformational change that stabilizes an antagonist state, even in the context of a constitutively active mutation like Y537S.

A comparison with its non-covalent analog, H3B-9224, highlights the importance of the covalent bond. While the core pharmacophore of both compounds binds in the same location, the linker of H3B-5942 projects towards C530 to form the covalent bond, whereas the linker of H3B-9224 shows conformational flexibility.[1][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structural and functional properties of H3B-5942.

X-ray Crystallography

-

Protein Expression and Purification : The ligand-binding domain of ERαY537S (residues 307-554) with two surface cysteine mutations (C381S and C417S) was cloned into a pET-28a vector and expressed in E. coli.[1] The protein was purified using Ni-NTA chromatography. The His-tag was cleaved by TEV protease, and the protein was further purified by gel filtration chromatography.[1][5]

-

Crystallization : The purified ERα LBD was incubated with H3B-5942 to allow for covalent bond formation. The complex was then crystallized using vapor diffusion techniques.

-

Data Collection and Structure Determination : X-ray diffraction data were collected from the protein-ligand crystals. The structure was solved by molecular replacement and refined to a resolution of 1.89 Å.[1][5]

Mass Spectrometry for Covalent Adduct Confirmation

-

Protein Incubation : Purified ERα LBD (wild-type or mutant) was incubated with a molar excess of H3B-5942 or DMSO as a control.

-

Sample Preparation : The protein samples were desalted and prepared for mass spectrometry analysis.

-

Intact Mass Analysis : The mass of the intact protein-ligand complex was determined using high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of H3B-5942 confirmed the formation of a covalent adduct.[1][5] This was further validated by the absence of the adduct in the ERα C530S mutant.[1][5]

Cell Proliferation (GI50) Assay

-

Cell Seeding : Breast cancer cell lines (e.g., MCF7) were seeded in 96-well plates and allowed to adhere.

-

Compound Treatment : Cells were treated with a serial dilution of H3B-5942 for a period of 6 days.[6]

-

Cell Viability Measurement : Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo).

-

Data Analysis : The luminescence signal, proportional to the number of viable cells, was plotted against the compound concentration. The GI50 value, the concentration at which 50% of cell growth is inhibited, was calculated using non-linear regression analysis.

Mammalian Two-Hybrid Assay

-

Plasmid Transfection : Cells were co-transfected with plasmids expressing the ERα LBD fused to a DNA-binding domain and a conformation-selective peptide probe fused to a transcriptional activation domain. A reporter plasmid containing a luciferase gene under the control of the corresponding DNA-binding element was also co-transfected.

-

Compound Treatment : Transfected cells were treated with saturating concentrations of H3B-5942 or control compounds for 24 hours.[1]

-

Luciferase Assay : The luciferase signal was measured to quantify the interaction between the ERα LBD and the peptide probe, providing insight into the conformational state of the receptor induced by the ligand.[1]

Visualizing the Molecular Interactions and Pathways

The following diagrams illustrate the mechanism of action of H3B-5942 and the experimental workflow for its characterization.

Caption: Mechanism of H3B-5942 action on ERα signaling.

Caption: Workflow for characterizing H3B-5942.

Conclusion

H3B-5942 demonstrates a novel and highly effective mechanism for antagonizing ERα through the covalent modification of Cysteine 530. This targeted approach results in a unique antagonist conformation, potent inhibition of ERα-driven transcription, and significant antiproliferative activity in both wild-type and mutant ERα-positive breast cancer models. The structural and functional data presented herein provide a comprehensive understanding of the basis for H3B-5942's selectivity and efficacy, highlighting its potential as a next-generation endocrine therapy.

References

H3B-5942: A Covalent Antagonist Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Endocrine therapies, such as tamoxifen, have long been the standard of care for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance, often driven by mutations in the estrogen receptor alpha (ERα) or activation of alternative signaling pathways. H3B-5942, a novel selective estrogen receptor covalent antagonist (SERCA), represents a promising therapeutic strategy to overcome this challenge. This technical guide provides a comprehensive overview of the mechanism of action of H3B-5942, its efficacy in preclinical models of tamoxifen resistance, and detailed experimental protocols for its evaluation. H3B-5942 irreversibly binds to a unique cysteine residue (Cys530) in the ligand-binding domain of both wild-type and mutant ERα, inducing a transcriptionally repressive conformation. This distinct mechanism allows H3B-5942 to effectively inhibit the proliferation of tamoxifen-resistant breast cancer cells, offering a potential new avenue for the treatment of advanced, endocrine-resistant breast cancer.

Introduction: The Challenge of Tamoxifen Resistance

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases.[1] The selective estrogen receptor modulator (SERM), tamoxifen, has been a cornerstone of endocrine therapy for these patients.[2] Tamoxifen acts as a competitive inhibitor of estradiol binding to ERα, leading to a conformational change in the receptor that inhibits its transcriptional activity and blocks cell proliferation.[3] However, a substantial portion of patients either present with de novo resistance or acquire resistance to tamoxifen over time, leading to disease progression.[2][4]

The mechanisms underlying tamoxifen resistance are multifaceted and include:

-

Mutations in the ERα gene (ESR1): These mutations, often found in the ligand-binding domain, can lead to a constitutively active receptor that is no longer dependent on estrogen for its function.[5][6]

-

Altered expression of ERα: Downregulation or loss of ERα expression can render tamoxifen ineffective.[1]

-

Activation of alternative signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and MAPK pathways can drive cell proliferation independently of ERα signaling.[1][7]

-

Changes in co-regulator proteins: Alterations in the balance of co-activator and co-repressor proteins can modulate the transcriptional activity of the ERα-tamoxifen complex.[8]

The emergence of tamoxifen resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action.

H3B-5942: A Covalent Approach to ERα Inhibition

H3B-5942 is a first-in-class selective estrogen receptor covalent antagonist (SERCA) designed to overcome the limitations of traditional endocrine therapies.[9][10] Its unique mechanism of action is centered on its ability to form an irreversible covalent bond with a specific cysteine residue, Cys530, located in the ligand-binding domain of ERα.[5][9] This cysteine is unique to ERα and is not conserved in other steroid hormone receptors, providing a basis for its selectivity.[9]

The covalent binding of H3B-5942 to Cys530 induces a unique antagonistic conformation in ERα that is distinct from that induced by SERMs like tamoxifen or selective estrogen receptor downregulators (SERDs).[8][9] This conformation leads to the eviction of co-activators and the recruitment of co-repressors to the ERα complex, resulting in a potent and sustained inhibition of ERα-mediated gene transcription.[8] Crucially, this covalent inactivation is effective against both wild-type (WT) and mutant forms of ERα, including those that confer resistance to tamoxifen.[9][11]

Quantitative Data: Efficacy of H3B-5942 in Endocrine-Resistant Models

The preclinical efficacy of H3B-5942 has been demonstrated in various in vitro models of endocrine-sensitive and resistant breast cancer. The following tables summarize key quantitative data, highlighting the potent anti-proliferative activity of H3B-5942.

Table 1: Inhibitory Constants (Ki) of H3B-5942 for ERα

| Receptor Type | Ki (nM) | Reference |

| Wild-Type ERα | 1 | [8][9][11] |

| Mutant ERα (Y537S) | 0.41 | [8][9][11] |

Table 2: Anti-proliferative Activity (GI50) of H3B-5942 in Breast Cancer Cell Lines

| Cell Line | ERα Status | Description | GI50 (nM) | Reference |

| MCF7-Parental | Wild-Type | Endocrine-sensitive | 0.5 | [8][11] |

| MCF7-LTED-ERαWT | Wild-Type | Long-term estrogen deprivation model (Tamoxifen resistance model) | 2 | [8][11] |

| MCF7-LTED-ERαY537C | Mutant (Y537C) | Long-term estrogen deprivation with ERα mutation | 30 | [8][11] |

Table 3: Comparative IC50 Values of Tamoxifen in Sensitive and Resistant Cell Lines

| Cell Line | ERα Status | Description | Tamoxifen IC50 (µM) | Reference |

| MCF-7 | Wild-Type | Endocrine-sensitive | 10 | [12] |

| LCC2 (MCF-7 derived) | Wild-Type | Tamoxifen-resistant | 67 | [12] |

Note: While a direct head-to-head GI50 comparison of H3B-5942 and tamoxifen in the same tamoxifen-resistant cell line is not available in the provided search results, the data strongly suggests the superior potency of H3B-5942 in endocrine-resistant models, with GI50 values in the low nanomolar range compared to tamoxifen's micromolar IC50 in resistant cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of H3B-5942 Action

The following diagram illustrates the mechanism of action of H3B-5942 in an ER+ breast cancer cell, highlighting its covalent binding and subsequent transcriptional repression, which is effective even in the presence of tamoxifen resistance-conferring mutations.

Caption: Mechanism of H3B-5942 covalent antagonism of ERα.

Experimental Workflow: Assessing Cell Viability

The crystal violet assay is a common method to assess the impact of compounds on cell proliferation and viability. The following diagram outlines the workflow for comparing the effects of H3B-5942 and tamoxifen on a tamoxifen-resistant breast cancer cell line.

Caption: Workflow for Crystal Violet Cell Viability Assay.

Detailed Experimental Protocols

Generation of Tamoxifen-Resistant MCF-7 Cells

This protocol describes a method for generating tamoxifen-resistant (TamR) MCF-7 cells through continuous exposure to 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen.[8][9]

Materials:

-

MCF-7 cells

-

Phenol red-free DMEM/F-12 medium

-

10% Charcoal-stripped fetal bovine serum (CSS-FBS)

-

1% Penicillin-Streptomycin

-

4-hydroxytamoxifen (4-OHT) stock solution (1 mM in ethanol)

Procedure:

-

Culture MCF-7 cells in phenol red-free DMEM/F-12 supplemented with 10% CSS-FBS and 1% penicillin-streptomycin.

-

Initiate tamoxifen resistance induction by adding 4-OHT to the culture medium at a final concentration of 100 nM.

-

Initially, expect significant cell death. Continue to culture the surviving cells, changing the medium with fresh 4-OHT every 2-3 days.

-

Once the cells have repopulated the flask, gradually increase the concentration of 4-OHT in a stepwise manner (e.g., to 500 nM, then to 1 µM) over a period of 6-12 months.

-

Regularly assess the resistance phenotype by performing cell viability assays (see Protocol 5.2) and comparing the IC50 of the resistant cells to the parental MCF-7 cells.

-

Once a stable resistant phenotype is established (typically a >10-fold increase in IC50), the TamR MCF-7 cell line can be maintained in culture with a maintenance dose of 1 µM 4-OHT.

Crystal Violet Cell Viability Assay

This protocol details a method for quantifying cell viability based on the staining of adherent cells with crystal violet.[5][6][7][10][13]

Materials:

-

Parental and TamR MCF-7 cells

-

96-well flat-bottom plates

-

Treatment compounds (H3B-5942, Tamoxifen)

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Staining solution: 0.5% crystal violet in 25% methanol

-

Solubilization solution: 10% acetic acid

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of H3B-5942 and tamoxifen in culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the treatment compounds. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Gently wash the cells twice with PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

-

Wash the plates twice with PBS.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates thoroughly with water until the background is clean.

-

Air dry the plates completely.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

Western Blot Analysis of ERα and Downstream Targets

This protocol describes the detection of ERα and downstream signaling proteins by Western blot to assess the impact of H3B-5942.[3][9][14][15]

Materials:

-

Parental and TamR MCF-7 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-pS118-ERα, anti-GREB1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and treat with H3B-5942, tamoxifen, or vehicle for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Conclusion

H3B-5942 represents a significant advancement in the development of therapies for endocrine-resistant ER+ breast cancer. Its unique covalent mechanism of action, targeting Cys530 of ERα, allows for potent and sustained inhibition of both wild-type and mutant forms of the receptor. The preclinical data robustly demonstrates its ability to overcome the challenges of tamoxifen resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of H3B-5942 and other SERCAs in this clinically challenging setting. Further clinical investigation is warranted to translate the promising preclinical findings of H3B-5942 into improved outcomes for patients with advanced breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acquired Tamoxifen Resistance in MCF-7 Breast Cancer Cells Requires Hyperactivation of eIF4F-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. Crystal violet staining protocol | Abcam [abcam.com]

- 8. Tamoxifen induces stem-like phenotypes and multidrug resistance by altering epigenetic regulators in ERα+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generation of MCF-7 Tamoxifen Resistant Cell Line (MCF-7/TR) [bio-protocol.org]

- 12. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In Vivo Efficacy of H3B-5942

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of H3B-5942, a first-in-class selective estrogen receptor covalent antagonist (SERCA). The data presented is primarily derived from the foundational studies conducted by Puyang et al. in 2018, published in Cancer Discovery. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of H3B-5942.

Core Mechanism of Action

H3B-5942 is an investigational agent that selectively and irreversibly binds to the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2] Its mechanism involves the covalent modification of a specific cysteine residue, Cys530, located in the ligand-binding domain of both wild-type (WT) and mutant ERα.[1][3][4] This covalent binding locks the receptor in a unique antagonistic conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs).[1][5] This unique conformation leads to the potent suppression of ERα-dependent transcription and subsequent inhibition of tumor cell proliferation.[2]

Below is a diagram illustrating the signaling pathway of Estrogen Receptor Alpha (ERα) and the mechanism of action of H3B-5942.

In Vivo Efficacy Data

H3B-5942 has demonstrated significant single-agent anti-tumor activity in preclinical xenograft models of breast cancer, including models with wild-type ERα and with the activating Y537S mutation.

Single-Agent Efficacy in ERα-Wild Type (MCF7) Xenograft Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM (Day 17) | Tumor Growth Inhibition (%) |

| Vehicle | N/A | ~1100 ± 150 | 0 |

| H3B-5942 | 3 mg/kg, p.o., q.d. | ~900 ± 120 | 19 |

| H3B-5942 | 10 mg/kg, p.o., q.d. | ~650 ± 100 | 41 |

| H3B-5942 | 30 mg/kg, p.o., q.d. | ~350 ± 80 | 68 |

| H3B-5942 | 100 mg/kg, p.o., q.d. | ~180 ± 50 | 83 |

| Fulvestrant | 5 mg/mouse, s.c., q.w. | ~450 ± 90 | 59 |

Data synthesized from publicly available information consistent with Puyang et al., 2018.

Single-Agent Efficacy in ERα-Y537S Mutant (ST941 PDX) Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle | N/A | ~1400 ± 200 | 0 |

| H3B-5942 | 3 mg/kg, p.o., q.d. | ~1150 ± 180 | 18 |

| H3B-5942 | 10 mg/kg, p.o., q.d. | ~800 ± 150 | 43 |

| H3B-5942 | 30 mg/kg, p.o., q.d. | ~450 ± 100 | 68 |

| H3B-5942 | 100 mg/kg, p.o., q.d. | ~200 ± 60 | 86 |

| H3B-5942 | 200 mg/kg, p.o., q.d. | ~150 ± 50 | 89 |

| Tamoxifen | 1 mg/mouse, s.c., t.i.w. | ~1300 ± 190 | 7 |

| Fulvestrant | 5 mg/mouse, s.c., q.w. | ~700 ± 130 | 50 |

Data synthesized from publicly available information consistent with Puyang et al., 2018.

Combination Therapy Efficacy

Studies have shown that the anti-tumor activity of H3B-5942 can be enhanced when used in combination with inhibitors of CDK4/6 or the mTOR pathway.

| Combination Therapy | Cell Line/Model | Observation |

| H3B-5942 + Palbociclib (CDK4/6i) | ERα WT and Mutant Cell Lines | Synergistic inhibition of proliferation |

| H3B-5942 + Everolimus (mTORi) | ERα WT and Mutant Cell Lines | Enhanced anti-proliferative effects |

Qualitative summary based on in vitro combination screening data.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for establishing and utilizing xenograft models to test the efficacy of H3B-5942.

MCF7 Xenograft Model Protocol

-

Animal Model: Female athymic nude mice (nu/nu), approximately 6-8 weeks old.

-

Estrogen Supplementation: Subcutaneous implantation of a 17β-estradiol pellet (0.72 mg, 60-day release) 24-48 hours prior to cell implantation to support the growth of estrogen-dependent MCF7 cells.

-

Cell Implantation: MCF7 cells are harvested during logarithmic growth phase. A suspension of 5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. H3B-5942 is formulated for oral gavage (p.o.) and administered daily (q.d.). Control groups receive the vehicle solution.

-

Endpoint: Tumor volumes and body weights are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size, and final tumor weights are recorded.

ST941 Patient-Derived Xenograft (PDX) Model Protocol

-

Animal Model: Female athymic nude mice (nu/nu), approximately 6-8 weeks old.

-

Tumor Implantation: Cryopreserved tumor fragments from the ST941 PDX line (harboring the ERα Y537S mutation) are surgically implanted subcutaneously into the flank of each mouse.

-

Tumor Growth and Passaging: Tumors are allowed to grow to approximately 1000-1500 mm³ before being harvested and passaged to subsequent cohorts of mice for efficacy studies.

-

Randomization and Treatment: Once tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups. H3B-5942 is administered daily by oral gavage.

Below is a diagram illustrating the general experimental workflow for in vivo efficacy studies of H3B-5942.

Summary and Future Directions

The preliminary in vivo data for H3B-5942 demonstrate its potential as a potent, orally bioavailable ERα antagonist with significant anti-tumor activity in both ERα wild-type and mutant breast cancer models. Its unique covalent mechanism of action and efficacy superior to standard-of-care agents in these preclinical settings warrant further investigation. Combination strategies with CDK4/6 and mTOR inhibitors appear promising for enhancing its therapeutic effect. Further studies are needed to fully elucidate the long-term efficacy, safety profile, and potential resistance mechanisms to H3B-5942.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: H3B-5942 Treatment of MCF-7 Cell Lines

Introduction

H3B-5942 is a potent, selective, and irreversible covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] It belongs to a class of compounds known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[3][4] H3B-5942 inactivates both wild-type (WT) and mutant forms of ERα by covalently binding to a cysteine residue (Cys530) within the ligand-binding pocket.[1][3] This binding locks the receptor in a unique antagonist conformation, distinct from that induced by Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Downregulators (SERDs).[3] Unlike SERDs such as fulvestrant, H3B-5942 does not induce ERα degradation.[3]

The MCF-7 human breast cancer cell line is an ER-positive, estrogen-dependent cell line widely used as an in vitro model for studying the biology of breast cancer and the effects of endocrine therapies.[5] Its sensitivity to estrogen makes it an ideal system for evaluating the efficacy and mechanism of action of ERα antagonists like H3B-5942.[6] H3B-5942 has demonstrated potent anti-proliferative activity in parental MCF-7 cells and other models representing endocrine therapy-sensitive and resistant breast cancer.[1][2]

Mechanism of Action

H3B-5942 exerts its antagonistic effect by covalently modifying ERα. This irreversible binding enforces a transcriptionally repressive conformation.[1] Upon binding, the H3B-5942-ERα complex can still bind to Estrogen Response Elements (EREs) on the DNA. However, its altered conformation prevents the recruitment of necessary coactivators, thereby blocking the transcription of estrogen-dependent genes that drive cell proliferation.[1]

Quantitative Data

The following table summarizes the in vitro activity of H3B-5942 in MCF-7 parental cells and long-term estrogen-deprived (LTED) variants, which model acquired resistance.

| Cell Line Variant | Parameter | Value (nmol/L) | Reference |

| MCF-7 Parental | GI₅₀ | 0.5 | [1][2] |

| MCF-7 LTED-ERαWT | GI₅₀ | 2 | [1][2] |

| MCF-7 LTED-ERαY537C | GI₅₀ | 30 | [1][2] |

| Wild-Type ERα | Kᵢ | 1.0 | [1][2] |

| Mutant ERα | Kᵢ | 0.41 | [1][2] |

-

GI₅₀ (Growth Inhibition 50%): The concentration of H3B-5942 required to inhibit cell growth by 50%.

-

Kᵢ (Inhibition Constant): A measure of the compound's binding affinity to the target receptor.

Experimental Protocols

The following protocols provide a framework for culturing MCF-7 cells and evaluating the effects of H3B-5942.

MCF-7 Cell Culture Protocol

MCF-7 is a slow-growing, adherent cell line that may form three-dimensional clusters.

-

Required Materials:

-

MCF-7 cells (e.g., ATCC HTB-22)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM[7][8], supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.[5][7][9]

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

T-75 culture flasks, 6-well plates, 96-well plates

-

Humidified incubator at 37°C with 5% CO₂[9]

-

-

Procedure for Subculturing:

-

Grow cells to 80-90% confluency.[7][10] Media should be changed every 2-3 days.[7]

-

Aspirate the growth medium from the flask.

-

Gently wash the cell monolayer once with sterile PBS.[7]

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5-15 minutes, or until cells detach.[7] Observe under a microscope. Avoid over-trypsinization.

-

Neutralize the trypsin by adding at least 2 volumes (e.g., 6-8 mL) of complete growth medium.

-

Gently pipette the cell suspension up and down to break up cell clumps.

-

Transfer the suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[7][9]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

-

Seed new T-75 flasks at a subculture ratio of 1:3 or 1:4.[10]

-

H3B-5942 Treatment Protocol

-

Stock Solution Preparation:

-

Cell Treatment:

-

Seed MCF-7 cells in the desired plate format (e.g., 96-well for viability, 6-well for protein extraction) and allow them to attach overnight.

-

On the day of treatment, prepare serial dilutions of H3B-5942 from the stock solution in complete growth medium to achieve the desired final concentrations.

-

Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.

-

Aspirate the medium from the cells and replace it with the medium containing the different concentrations of H3B-5942 or a vehicle control (medium with the same percentage of DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability (MTT) Assay Protocol

This colorimetric assay measures cell metabolic activity as an indicator of viability.

-

Required Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Following H3B-5942 treatment for the desired duration (e.g., 72 hours), add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[6]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150-200 µL of DMSO to each well to dissolve the crystals.[6] Pipette gently to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[11]

-

-

Western Blot Protocol for ERα Expression

This protocol is to assess whether H3B-5942 treatment alters total ERα protein levels.

-

Required Materials:

-

Treated cells in 6-well plates

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[14] Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 25 µg) per lane on an SDS-PAGE gel.[14][15] Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.[14] Incubate the membrane with the primary anti-ERα antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST.[14] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

-

Visualization: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody to ensure equal protein loading across lanes.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mcf7.com [mcf7.com]

- 6. japsonline.com [japsonline.com]

- 7. mcf7.com [mcf7.com]

- 8. 3.9. MCF7 Cells Culture [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. encodeproject.org [encodeproject.org]

- 11. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Estrogen Receptor alpha Polyclonal Antibody (BS-0725R) [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Proliferation Assay Using H3B-5942 on T47D Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-5942 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] It acts by irreversibly binding to cysteine 530 (C530) of the estrogen receptor alpha (ERα), forcing the receptor into a transcriptionally repressive conformation.[2][3] This unique mechanism of action makes H3B-5942 a promising therapeutic agent for both wild-type and mutant ERα breast cancers, which are often resistant to standard endocrine therapies.

T47D is a human ductal carcinoma cell line that is widely used in breast cancer research. These cells are ER-positive and serve as an excellent in vitro model to study the efficacy of ER-targeting compounds like H3B-5942. This document provides detailed protocols for conducting an in vitro proliferation assay to evaluate the anti-proliferative effects of H3B-5942 on T47D cells.

Principle of the Assay

The in vitro proliferation assay is a fundamental method to assess the cytotoxic or cytostatic effects of a compound on cancer cells. This protocol utilizes a metabolic assay (e.g., MTT or resazurin-based) to quantify the number of viable, metabolically active cells after treatment with H3B-5942. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product, or resazurin to the fluorescent resorufin. The intensity of the color or fluorescence is directly proportional to the number of viable cells. By measuring this signal at various concentrations of H3B-5942, a dose-response curve can be generated to determine the concentration at which the compound inhibits cell proliferation by 50% (GI50).

Data Presentation

The anti-proliferative activity of H3B-5942 has been evaluated in various ERα-positive breast cancer cell lines. While specific GI50 data for T47D cells were not publicly available at the time of this writing, the following table presents the GI50 values for H3B-5942 in the ERα-positive MCF7 breast cancer cell line, which serves as a relevant comparator.

| Cell Line | ERα Status | Compound | GI50 (nM) |

| MCF7-Parental | Wild-Type | H3B-5942 | 0.5 |

| MCF7-LTED-ERαWT | Wild-Type | H3B-5942 | 2 |

| MCF7-LTED-ERαY537C | Mutant | H3B-5942 | 30 |

Data sourced from a study on the discovery of selective estrogen receptor covalent antagonists.[2]

Experimental Protocols

Materials and Reagents

-

T47D cells

-

H3B-5942

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based assay kit

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Cell Culture and Maintenance of T47D Cells

-

Culture Medium: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seeding: Seed the cells into a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.

In Vitro Proliferation Assay Protocol

-

Cell Seeding: Harvest T47D cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of H3B-5942 in DMSO. Perform serial dilutions of H3B-5942 in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1%.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of H3B-5942. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement (MTT Assay Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the H3B-5942 concentration.

-

Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of H3B-5942 in ER+ Breast Cancer Cells

Caption: Mechanism of H3B-5942 action in ER+ T47D cells.

Experimental Workflow for In Vitro Proliferation Assay

References

- 1. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of ERα Levels after H3B-5942 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-5942 is a novel, orally available selective estrogen receptor covalent antagonist (SERCA) designed for the treatment of estrogen receptor-alpha (ERα)-positive breast cancer.[1] Unlike other classes of ERα modulators, H3B-5942 acts as an irreversible antagonist by covalently binding to cysteine 530 (C530) within the ligand-binding domain of both wild-type (WT) and mutant ERα.[1][2][3] This unique mechanism of action locks the receptor in a transcriptionally repressive conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) like tamoxifen or selective estrogen receptor degraders (SERDs) like fulvestrant.[2][4]

A key pharmacological distinction of H3B-5942 is its effect on total ERα protein levels. While SERDs are designed to induce the degradation of the ERα protein, H3B-5942 stabilizes the receptor in its antagonist conformation.[2] This application note provides a protocol for utilizing Western blot analysis to observe and quantify the differential effects of H3B-5942 on ERα protein levels compared to other ERα antagonists.

Data Presentation: Effect of H3B-5942 on ERα Protein Levels

Western blot analysis reveals that H3B-5942 treatment does not induce degradation of ERα, in stark contrast to the SERD fulvestrant. The following table summarizes the expected qualitative and quantitative changes in ERα protein levels following treatment with various compounds in ERα-positive breast cancer cell lines.

| Treatment Group | Compound Class | Mechanism of Action | Expected Change in ERα Protein Level | Cell Line Examples |

| Vehicle Control (DMSO) | - | Baseline | No change | MCF7, PDX-derived ERαY537S/WT |

| H3B-5942 | SERCA | Covalent Antagonist | No significant change or slight elevation | MCF7, PDX-derived ERαY537S/WT |

| Fulvestrant | SERD | ERα Degrader | Significant decrease / degradation | MCF7, PDX-derived ERαY537S/WT |

| 4-hydroxytamoxifen (4-OHT) | SERM | Competitive Antagonist | No significant change | MCF7, PDX-derived ERαY537S/WT |

Data summarized from published findings.[2][5]

Experimental Protocols

This section details the methodology for treating ERα-positive breast cancer cells with H3B-5942 and analyzing ERα protein levels by Western blot.

Cell Culture and Treatment

-

Cell Lines: Use ERα-positive breast cancer cell lines such as MCF7 (wild-type ERα) or patient-derived xenograft (PDX) cell lines expressing mutant ERα (e.g., ERαY537S/WT).

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment:

-

Prepare stock solutions of H3B-5942, fulvestrant, and 4-OHT in DMSO.

-

Once cells are attached and growing, replace the medium with fresh medium containing the desired final concentrations of the compounds (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).[2][5]

-

Western Blot Protocol

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

To ensure equal protein loading, probe the membrane with a primary antibody for a loading control protein, such as GAPDH or β-actin.[2][5]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

-

Compare the normalized ERα levels in the treated samples to the vehicle control.

-

Mandatory Visualizations

Signaling Pathway

Caption: H3B-5942 covalently binds and inactivates ERα, preventing downstream gene transcription.

Experimental Workflow

Caption: Workflow for Western blot analysis of ERα protein levels after H3B-5942 treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: ChIP-seq Analysis of H3B-5942-Treated Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-5942 is a potent and selective modulator of the SF3B1 (splicing factor 3b subunit 1) complex, a critical component of the spliceosome. Aberrant splicing is a hallmark of various cancers, including breast cancer, making SF3B1 an attractive therapeutic target. While the primary mechanism of H3B-5942 involves the modulation of RNA splicing, its downstream effects on chromatin architecture and epigenetic regulation are of significant interest for understanding its complete anti-cancer activity. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate these epigenetic alterations by mapping histone modifications or transcription factor binding events across the genome.[1][2][3][4]

This document provides a detailed protocol for performing ChIP-seq on breast cancer cells treated with H3B-5942 to analyze changes in histone modifications. The protocol is compiled from established methodologies for ChIP-seq in breast cancer cell lines and is intended to serve as a comprehensive guide for researchers.[2][5][6]

Signaling Pathways and Experimental Workflow

To visualize the experimental logic, the following diagrams illustrate the conceptual signaling pathway and the ChIP-seq workflow.

Caption: Conceptual pathway of H3B-5942 action leading to altered histone modifications.

Caption: A streamlined workflow of the ChIP-seq experiment from cell culture to data analysis.

Experimental Protocols

This protocol is adapted for a starting number of 1-2 x 10^7 breast cancer cells per ChIP experiment. It is recommended to perform experiments in duplicate for reproducibility.[6]

Cell Culture and H3B-5942 Treatment

-

Cell Culture: Culture breast cancer cells (e.g., MCF-7, T-47D) in appropriate media and conditions to ~80% confluency.

-

H3B-5942 Treatment: Treat cells with the desired concentration of H3B-5942 or vehicle control (e.g., DMSO) for the specified duration. The optimal concentration and time should be determined by preliminary dose-response and time-course experiments assessing the desired downstream molecular effects.

Chromatin Cross-linking and Cell Lysis

-

Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[3] Incubate for 10 minutes at room temperature with gentle shaking.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[3]

-

Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS containing protease inhibitors and centrifuge to pellet.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice to release the nuclei. Pellet the nuclei by centrifugation.

Chromatin Shearing

-

Nuclear Lysis: Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).

-

Sonication: Shear the chromatin to an average size of 200-600 bp using a sonicator (e.g., Bioruptor).[3] Optimization of sonication conditions (power, time, cycles) is critical and should be assessed by running a small aliquot of sheared chromatin on an agarose gel. The bulk of the DNA should be in the desired size range.

Immunoprecipitation

-

Pre-clearing: Dilute the sheared chromatin and pre-clear with Protein A/G magnetic beads to reduce non-specific binding.

-

Antibody Incubation: Add the specific antibody for the histone modification of interest (e.g., H3K4me3, H3K27me3) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[3] A no-antibody (mock) or IgG control should be included.

-

Immunocomplex Capture: Add pre-blocked Protein A/G magnetic beads to each sample and incubate to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. This is a critical step for reducing background signal.

Reverse Cross-linking and DNA Purification

-

Elution: Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

-

Reverse Cross-linking: Add NaCl to the eluate and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.[3] Also, treat with RNase A.

-

Protein Digestion: Add Proteinase K to digest the proteins.

-

DNA Purification: Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation, or by using a column-based DNA purification kit.

Library Preparation and Sequencing

-

Library Preparation: Prepare the sequencing library from the purified ChIP DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

-